![molecular formula C16H16N2OS2 B4268022 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268022.png)
2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as PD98059, is a potent and selective inhibitor of the MAP kinase pathway. This compound has been widely used in scientific research to investigate the role of MAP kinase signaling in various cellular processes.
Mechanism of Action
2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibits the activation of MEK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation and activation of downstream MAP kinases such as ERK1/2. By inhibiting this pathway, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to block the activation of transcription factors such as Elk-1 and c-Fos, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a number of biochemical and physiological effects. Inhibition of the MAP kinase pathway by 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to block cell proliferation and induce apoptosis in various cell types. Additionally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of the MAP kinase pathway, allowing for targeted inhibition of this pathway in cells. Additionally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one is relatively stable and can be easily synthesized in the lab. However, one limitation of 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential area of research is the development of more potent and selective inhibitors of the MAP kinase pathway. Additionally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potential therapeutic applications in cancer treatment, and further research is needed to investigate its efficacy in preclinical and clinical studies. Finally, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one may have applications in the study of other cellular processes beyond the MAP kinase pathway, and future research may explore these potential applications.
Scientific Research Applications
2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively used in scientific research to investigate the role of MAP kinase signaling in various cellular processes. This compound has been shown to inhibit the activation of MAP kinase kinase (MEK) and downstream MAP kinases such as ERK1/2. By inhibiting this pathway, 2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one has been used to study the role of MAP kinase signaling in cell proliferation, differentiation, apoptosis, and gene expression.
properties
IUPAC Name |
6-methyl-3-(3-phenylpropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-11-10-13-14(21-11)17-16(20)18(15(13)19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVZSBXRGMUUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)N(C2=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(3-phenylpropyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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